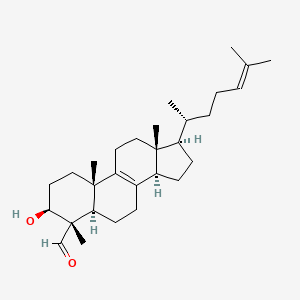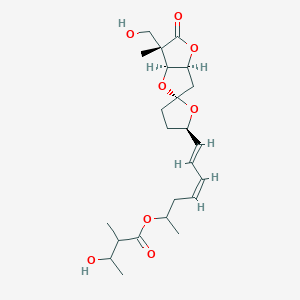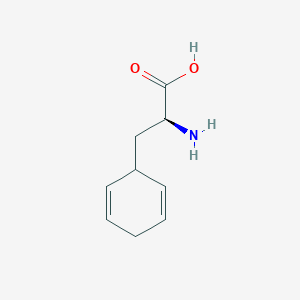
4alpha-Formyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4beta-Methylzymosterol-4-carbaldehyde, also known as 4alpha-formyl-4-methylzymosterol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Thus, 4beta-methylzymosterol-4-carbaldehyde is considered to be a sterol lipid molecule. 4beta-Methylzymosterol-4-carbaldehyde is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. Within the cell, 4beta-methylzymosterol-4-carbaldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. 4beta-Methylzymosterol-4-carbaldehyde can be biosynthesized from lanostane and zymosterol.
4beta-methylzymosterol-4-carbaldehyde is a 3beta-sterol that consists of 4beta-methylzymosterol in which the 4alpha-hydrogen is replaced by a formyl group. It has a role as a human metabolite. It is a 3beta-sterol and a steroid aldehyde. It derives from a zymosterol. It derives from a hydride of a lanostane.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Spectral Properties
4alpha-Formyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol is a compound whose chemical synthesis and spectral properties have been explored. For instance, Knapp and Schroepfer (1975) discussed the chemical syntheses of similar sterol compounds, focusing on their chromatographic, nuclear magnetic resonance, and mass spectral data Knapp & Schroepfer, 1975.
Biological Activity in Bacteria
In the study of sterol biosynthesis in bacteria, compounds such as 4alpha-methyl sterols have been identified as key intermediates. Bouvier et al. (1976) identified 4alpha-methyl sterols in the bacterium Methylococcus capsulatus, indicating a blockage in sterol biosynthesis at the level of these compounds Bouvier et al., 1976.
Chromatographic Analysis
Pandey, Verma, and Gupta (2007) developed a high-performance thin-layer chromatography method for quantitative determination of compounds including 4alpha-methyl sterols. This method was validated for precision, robustness, and recovery, demonstrating its utility in analyzing such compounds in various extracts Pandey, Verma, & Gupta, 2007.
Role in Meiosis Activation
Sterols, including 4,4-dimethyl sterols, have been reported to activate meiosis in mouse oocytes. Ruan et al. (1998) described the chemical synthesis of these sterols and explored their biological activity, showing their effect on meiosis in mouse oocytes Ruan et al., 1998.
Role in Sterol Biosynthesis
The formation and reduction of specific bonds in sterols, including those with 4alpha-methyl groups, are crucial steps in cholesterol biosynthesis. Watkinson et al. (1971) investigated the conversion of various sterols in rat liver homogenate, contributing to the understanding of sterol metabolism Watkinson et al., 1971.
Eigenschaften
Molekularformel |
C29H46O2 |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(3S,4S,5R,10S,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carbaldehyde |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)22-11-12-23-21-10-13-25-28(5,24(21)14-16-27(22,23)4)17-15-26(31)29(25,6)18-30/h8,18,20,22-23,25-26,31H,7,9-17H2,1-6H3/t20-,22-,23+,25-,26+,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
GFGANDKVOKQAGH-WKYRUEGDSA-N |
Isomerische SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C=O)O)C)C |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C=O)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)



![1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B1260043.png)


![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenol](/img/structure/B1260048.png)



![Potassium 17-[di(propan-2-yl)carbamoyl]estra-1(10),2,4-triene-3-sulfonate](/img/structure/B1260054.png)
![sodium;4-[(4E)-4-[(E,4E)-4-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonate](/img/structure/B1260056.png)
![sodium;[5-[(1S)-2-[(3R,6R,9R,11S,15R,20S,21R,24R,25R,26R)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B1260057.png)